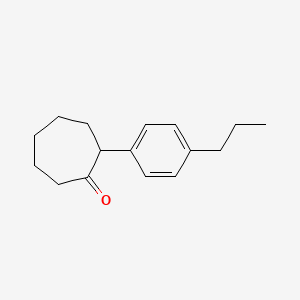
2-(4-Propylphenyl)cycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Propylphenyl)cycloheptan-1-one is an organic compound with the molecular formula C16H22O. It is a member of the cycloheptanone family, characterized by a seven-membered ring structure with a ketone functional group. This compound is notable for its unique structural features, which include a propyl-substituted phenyl ring attached to the cycloheptanone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)cycloheptan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses cycloheptanone as the starting material, which undergoes acylation with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Propylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-(4-Propylphenyl)cycloheptanoic acid.
Reduction: Formation of 2-(4-Propylphenyl)cycloheptanol.
Substitution: Formation of nitro or halogen-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Propylphenyl)cycloheptan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Propylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylcycloheptan-1-one: Lacks the propyl group on the phenyl ring, resulting in different chemical and biological properties.
2-(4-Methylphenyl)cycloheptan-1-one: Contains a methyl group instead of a propyl group, which affects its reactivity and applications.
Uniqueness
2-(4-Propylphenyl)cycloheptan-1-one is unique due to the presence of the propyl-substituted phenyl ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C16H22O |
|---|---|
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
2-(4-propylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C16H22O/c1-2-6-13-9-11-14(12-10-13)15-7-4-3-5-8-16(15)17/h9-12,15H,2-8H2,1H3 |
InChI-Schlüssel |
JHZVYVXMIWAHII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2CCCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















